![molecular formula C14H16N4O2S B2656345 7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 2125504-60-9](/img/structure/B2656345.png)
7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
“7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C14H16N4O2S and a molecular weight of 304.37. It belongs to the class of compounds known as thiazolopyrimidines .
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives, including “this compound”, involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes . The reactions are carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazolopyrimidine core, which is a heterocyclic analog of purine bases . This core is substituted at various positions to yield different derivatives .Chemical Reactions Analysis
The chemical reactions involving “this compound” are largely dependent on the position and nature of substituents in the aldehyde component . The reactions with different aldehydes lead to the formation of various derivatives .properties
IUPAC Name |
7-[(4-prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-2-12(19)17-5-3-16(4-6-17)10-11-9-13(20)18-7-8-21-14(18)15-11/h2,7-9H,1,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLWNSAWQXXDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2=CC(=O)N3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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